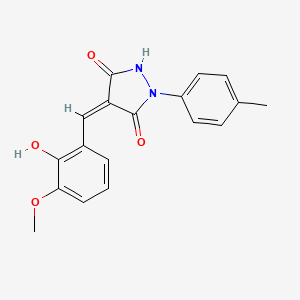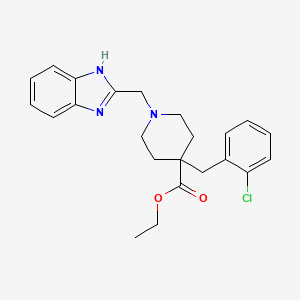![molecular formula C20H19ClO3 B5118094 4-butyl-7-[(4-chlorobenzyl)oxy]-2H-chromen-2-one](/img/structure/B5118094.png)
4-butyl-7-[(4-chlorobenzyl)oxy]-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-butyl-7-[(4-chlorobenzyl)oxy]-2H-chromen-2-one, also known as flavopiridol, is a synthetic flavone that has been extensively studied for its potential applications in cancer treatment. Flavopiridol has been shown to exhibit potent antitumor activity in preclinical studies and has been evaluated in several clinical trials.
Mecanismo De Acción
Flavopiridol is a potent inhibitor of cyclin-dependent kinases (CDKs), which are essential regulators of the cell cycle. By inhibiting CDKs, 4-butyl-7-[(4-chlorobenzyl)oxy]-2H-chromen-2-one disrupts cell cycle progression and induces apoptosis in cancer cells. Flavopiridol has also been shown to inhibit other kinases, such as glycogen synthase kinase 3 beta (GSK-3β) and polo-like kinase 1 (PLK1), which are involved in various cellular processes.
Biochemical and Physiological Effects:
Flavopiridol has been shown to induce apoptosis in cancer cells through various mechanisms, including activation of caspases, upregulation of pro-apoptotic proteins, and downregulation of anti-apoptotic proteins. Flavopiridol has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis. Additionally, 4-butyl-7-[(4-chlorobenzyl)oxy]-2H-chromen-2-one has been shown to modulate the immune system, specifically by inhibiting regulatory T cells and enhancing the activity of cytotoxic T cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-butyl-7-[(4-chlorobenzyl)oxy]-2H-chromen-2-one in lab experiments is its potent antitumor activity, which allows for the evaluation of its efficacy in various cancer models. Flavopiridol has also been shown to have a broad spectrum of activity against different types of cancer, making it a promising candidate for combination therapy. However, one limitation of using 4-butyl-7-[(4-chlorobenzyl)oxy]-2H-chromen-2-one in lab experiments is its toxicity, which can limit the dose and duration of treatment.
Direcciones Futuras
There are several future directions for 4-butyl-7-[(4-chlorobenzyl)oxy]-2H-chromen-2-one research. One direction is to evaluate its efficacy in combination with other chemotherapeutic agents, particularly those that target different pathways involved in cancer progression. Another direction is to identify biomarkers that can predict response to 4-butyl-7-[(4-chlorobenzyl)oxy]-2H-chromen-2-one treatment, which can help in patient selection and personalized therapy. Additionally, there is a need to develop more potent and less toxic derivatives of 4-butyl-7-[(4-chlorobenzyl)oxy]-2H-chromen-2-one that can be used in clinical settings.
Métodos De Síntesis
Flavopiridol is synthesized from 6-nitroflavone through a series of chemical reactions, including nitration, reduction, and alkylation. The final product is obtained through a reaction between 6-nitroflavone and butyl lithium followed by chlorobenzyl chloride.
Aplicaciones Científicas De Investigación
Flavopiridol has been extensively studied for its potential applications in cancer treatment. It has been shown to exhibit potent antitumor activity in preclinical studies, particularly against hematological malignancies such as chronic lymphocytic leukemia and multiple myeloma. Flavopiridol has also been evaluated in several clinical trials, both as a single agent and in combination with other chemotherapeutic agents.
Propiedades
IUPAC Name |
4-butyl-7-[(4-chlorophenyl)methoxy]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClO3/c1-2-3-4-15-11-20(22)24-19-12-17(9-10-18(15)19)23-13-14-5-7-16(21)8-6-14/h5-12H,2-4,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRPNLKVHSDZACZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC(=O)OC2=C1C=CC(=C2)OCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-butyl-7-[(4-chlorobenzyl)oxy]-2H-chromen-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3'R*,4'R*)-1'-[3-(4-chlorophenoxy)benzyl]-1,4'-bipiperidine-3',4-diol](/img/structure/B5118024.png)
![1-(4-methoxyphenyl)-3-[(3-phenylpropyl)amino]-2,5-pyrrolidinedione](/img/structure/B5118035.png)
(3-pyridinylmethyl)amine oxalate](/img/structure/B5118053.png)
amino]benzamide](/img/structure/B5118054.png)

![N-[(1-benzyl-1H-pyrazol-4-yl)methyl]-2-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]acetamide](/img/structure/B5118063.png)
![N-{[8-methyl-2-(4-morpholinylcarbonyl)imidazo[1,2-a]pyridin-3-yl]methyl}-2-(2-pyridinyl)ethanamine](/img/structure/B5118074.png)
![N-(4-methoxyphenyl)-2-[3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl]propanamide](/img/structure/B5118078.png)
![2-[{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}(isopropyl)amino]ethanol](/img/structure/B5118085.png)
![N-(4-bromo-2,6-dimethylphenyl)-2-[(4-chlorophenyl)thio]acetamide](/img/structure/B5118086.png)
![butyl [(1-phenyl-1H-tetrazol-5-yl)thio]acetate](/img/structure/B5118105.png)
![N-(1-propyl-4-piperidinyl)-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5118113.png)
![2-bromo-N-({[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B5118122.png)